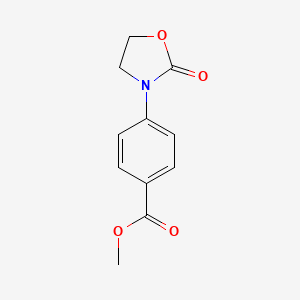

Methyl 4-(2-oxooxazolidin-3-yl)benzoate

Description

Significance of Oxazolidinone and Benzoate (B1203000) Moieties in Contemporary Chemical Research

The oxazolidinone ring is a cornerstone in medicinal chemistry. nih.govchemsrc.comstenutz.eu Specifically, the 2-oxazolidinone (B127357) isomer is a well-investigated pharmacophore, most famously incorporated in the antibiotic Linezolid (B1675486). nih.gov This structural motif is recognized for its wide spectrum of biological activities, which include antibacterial, antituberculosis, anticancer, and anti-inflammatory properties. stenutz.eunih.gov The versatility of the oxazolidinone scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. nih.govnih.gov

The benzoate moiety, derived from benzoic acid, is also of considerable importance in chemical and pharmaceutical sciences. Benzoates, as salts and esters of benzoic acid, are known for their antimicrobial and preservative properties. In medicinal chemistry, the benzoate structure is often used as a building block in the synthesis of more complex molecules. Methyl benzoate, the simplest ester of benzoic acid, is utilized in perfumery and as a solvent, and has been explored for its potential as an environmentally friendly insecticide.

Overview of the Methyl 4-(2-oxooxazolidin-3-yl)benzoate Structural Motif within Relevant Chemical Classes

The structural motif of this compound places it within the class of N-aryl oxazolidinones. The nitrogen atom of the oxazolidinone ring is directly attached to a phenyl ring, which is further substituted with a methyl ester group at the para position. This arrangement suggests its potential role as a key intermediate in the synthesis of more complex pharmaceutical agents or functional materials.

While specific research on this compound is limited, the broader class of N-aryl oxazolidinones has been the subject of significant investigation. For instance, analogs of the antibiotic linezolid often feature modifications on the N-phenyl ring to enhance efficacy or overcome resistance.

To provide a clearer understanding of the compound's characteristics, the following table summarizes its key identifiers and properties, compiled from available chemical databases.

| Property | Value |

| IUPAC Name | methyl 4-(2-oxo-1,3-oxazolidin-3-yl)benzoate |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 1368875-04-0 (for the related acid) |

Note: Specific experimental data for this compound is not widely available in published literature. The data presented is based on computational models and data for structurally similar compounds.

Detailed research findings on the synthesis, characterization, and application of this compound are not readily found in the public domain. However, the synthesis of related compounds, such as 2-oxo-oxazolidine-4-carboxylic acid derivatives, has been documented in patent literature, suggesting potential synthetic routes. chemsrc.com Spectroscopic data for various methyl benzoate derivatives are also available, which could serve as a reference for the characterization of the benzoate portion of the target molecule. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

methyl 4-(2-oxo-1,3-oxazolidin-3-yl)benzoate |

InChI |

InChI=1S/C11H11NO4/c1-15-10(13)8-2-4-9(5-3-8)12-6-7-16-11(12)14/h2-5H,6-7H2,1H3 |

InChI Key |

UPAWJDSOFWGEEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCOC2=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Methyl 4 2 Oxooxazolidin 3 Yl Benzoate

Reaction Mechanism Studies of Ester Cleavage and Formation

The ester functional group is a key reactive site within Methyl 4-(2-oxooxazolidin-3-yl)benzoate, susceptible to both cleavage (hydrolysis) and formation (esterification) through well-established mechanisms.

Ester Cleavage (Hydrolysis)

The hydrolysis of the methyl ester can proceed under either acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as aqueous sodium hydroxide (B78521), the ester undergoes saponification. wikipedia.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl group reforms with the expulsion of a methoxide (B1231860) ion (-OCH3) as the leaving group. In the final step, the acidic carboxylic acid proton is transferred to the strongly basic methoxide ion, resulting in the formation of methanol (B129727) and a carboxylate salt (sodium 4-(2-oxooxazolidin-3-yl)benzoate). libretexts.org This process is effectively irreversible due to the deprotonation of the carboxylic acid. The mechanism is classified as a base-promoted, bimolecular acyl-oxygen cleavage (BAC2). nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated by a strong acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgrsc.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. rsc.orglibretexts.org Following a proton transfer, a molecule of methanol is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, 4-(2-oxooxazolidin-3-yl)benzoic acid. This reaction is reversible, and its outcome is governed by the reaction conditions. rsc.org

The metabolic stability of benzoate (B1203000) esters in biological systems, which involves enzymatic hydrolysis, has been studied. For instance, the half-life of methyl benzoate in rat plasma has been determined, providing insight into its hydrolytic lability. nih.gov

Table 1: Comparative Hydrolytic Stability of Benzoate Esters

This table presents data for methyl benzoate as a proxy to understand the general stability of the ester group in the title compound.

| Compound | Hydrolysis Condition | Half-life (t1/2) in minutes |

|---|---|---|

| Methyl benzoate | Rat Plasma | 36 |

Source: Adapted from comparative stability data. nih.gov

Ester Formation (Esterification)

The formation of this compound from its corresponding carboxylic acid and methanol is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid (4-(2-oxooxazolidin-3-yl)benzoic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.commdpi.com The mechanism is the microscopic reverse of acid-catalyzed hydrolysis. The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. youtube.com

Transformations of the Oxazolidinone Ring System

The 2-oxazolidinone (B127357) ring is a stable heterocycle but can undergo specific transformations, most notably ring-opening reactions, under certain conditions. These reactions are valuable for synthesizing more complex molecules, such as amino ethers.

Acid-catalyzed ring-opening of related oxazolidinone systems has been demonstrated as an effective strategy. nih.gov For this compound, treatment with a strong acid in the presence of a nucleophile like an alcohol could potentially lead to the cleavage of the oxazolidinone ring. The reaction would likely proceed via protonation of the carbonyl oxygen or the ring oxygen, followed by nucleophilic attack at one of the ring carbons, leading to the formation of a 2-aminoethyl ether derivative. The regioselectivity of such an attack would be influenced by steric and electronic factors within the molecule. The release of ring strain can be a driving force for such transformations. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene (B151609) ring of the benzoate moiety is subject to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are dictated by the two substituents already present: the methyl carboxylate group (-COOCH3) and the 2-oxooxazolidin-3-yl group.

Directing Effects:

The methyl carboxylate group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's pi electrons into the carbonyl group. This effect deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.org

Given that both substituents are at the 1 and 4 positions and are deactivating, electrophilic substitution on the aromatic ring of this compound will be challenging and will occur at the positions meta to the stronger deactivating group, which is the ester. Therefore, substitution is expected at the positions corresponding to C-3 and C-5 of the benzoate ring.

A classic example of an EAS reaction is nitration. The nitration of methyl benzoate is achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comyoutube.com This mixture generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com The aromatic ring attacks the nitronium ion, leading to the formation of methyl 3-nitrobenzoate. wikipedia.orgaiinmr.com By analogy, the nitration of this compound would be expected to yield Methyl 3-nitro-4-(2-oxooxazolidin-3-yl)benzoate.

Table 2: Directing Effects of Substituents on the Benzoate Ring

| Substituent | Position | Type | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -COOCH3 | 1 | Electron-Withdrawing | Deactivating | meta |

Nucleophilic aromatic substitution on this ring is generally not feasible unless a strong electron-withdrawing group (like a nitro group) is present and there is a suitable leaving group on the ring.

Functional Group Interconversions within the Scaffold

The methyl ester group is amenable to a variety of functional group interconversions, providing pathways to other important classes of compounds.

Reduction to a Primary Alcohol: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction would convert the methyl ester to a hydroxymethyl group, yielding (4-(2-oxooxazolidin-3-yl)phenyl)methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. libretexts.org

Partial Reduction to an Aldehyde: It is possible to stop the reduction at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), typically at low temperatures (-78 °C). libretexts.orglibretexts.org This transformation would produce 4-(2-oxooxazolidin-3-yl)benzaldehyde.

Reaction with Grignard Reagents: Treatment of the methyl ester with two or more equivalents of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) results in the formation of a tertiary alcohol. libretexts.orglibretexts.org The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent. libretexts.org

Conversion to Amides (Amidation): The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction is often slower than using more reactive carboxylic acid derivatives like acyl chlorides but can be driven forward by heating, yielding N-substituted-4-(2-oxooxazolidin-3-yl)benzamides.

Transesterification: The methyl ester can be converted into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org For example, heating the compound in a large excess of ethanol (B145695) with an acid catalyst would lead to the formation of Ethyl 4-(2-oxooxazolidin-3-yl)benzoate.

Table 3: Summary of Functional Group Interconversions of the Ester Moiety

| Reagent(s) | Product Functional Group | Resulting Compound Structure |

|---|---|---|

| 1. LiAlH42. H3O+ | Primary Alcohol | (4-(2-oxooxazolidin-3-yl)phenyl)methanol |

| 1. DIBALH, -78 °C2. H2O | Aldehyde | 4-(2-oxooxazolidin-3-yl)benzaldehyde |

| 1. R-MgBr (2 equiv.)2. H3O+ | Tertiary Alcohol | 1-(4-(2-oxooxazolidin-3-yl)phenyl)-1,1-dialkyl-methanol |

| R'R"NH, Heat | Amide | N,N-disubstituted-4-(2-oxooxazolidin-3-yl)benzamide |

Derivatization and Analog Synthesis of the Methyl 4 2 Oxooxazolidin 3 Yl Benzoate Scaffold

Systematic Modification of the Benzoate (B1203000) Substituents

Systematic modifications of the benzoate portion of the methyl 4-(2-oxooxazolidin-3-yl)benzoate scaffold have been a key strategy in the development of new chemical entities. These modifications aim to explore the structure-activity relationships (SAR) and optimize the pharmacological properties of the parent compound.

Research has demonstrated that the nature and position of substituents on the benzoate ring significantly influence the biological activity of the resulting derivatives. For instance, the introduction of various functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov

A common approach involves the synthesis of a series of methyl benzoate analogs with different substituents at various positions on the aromatic ring. mdpi.comresearchgate.netsigmaaldrich.com These synthetic efforts often begin with appropriately substituted benzoic acids, which are then esterified with methanol (B129727). mdpi.com Alternatively, palladium-catalyzed carbonylation of aryl halides can be employed to introduce the methyl ester group. nih.gov

Table 1: Examples of Benzoate Ring Modifications

| Parent Compound | Modification Strategy | Resulting Derivative Class | Key Findings/Observations |

|---|---|---|---|

| This compound | Introduction of halo and sulfamoyl groups | Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | Variations in substituents led to high affinity and selective inhibitors of certain enzymes. nih.gov |

| Substituted Benzoic Acids | Esterification with methanol using a solid acid catalyst | Series of substituted methyl benzoates | The nature of the substituent on the benzoic acid affects the reaction yield and catalytic activity. mdpi.com |

| 4-(methoxycarbonyl)benzoic acid | Reaction with thionyl chloride followed by treatment with piperidine | Methyl 4-(piperidine-1-carbonyl)benzoate | Classical methodology provides the derivative in excellent yield. nih.gov |

| 4-Hydroxycoumarin and Methyl 2-aminobenzoate | Condensation reaction | Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | The resulting compound exhibits a supramolecular array formed by hydrogen bonds. nih.gov |

Variations on the Oxazolidinone Ring System

The oxazolidinone ring is a critical pharmacophore in a variety of therapeutic agents. nih.govrsc.org Modifications to this heterocyclic system in the context of the this compound scaffold have been extensively investigated to develop analogs with improved properties. ajrconline.orgnih.govmdpi.comnih.govasianpubs.org The 2-oxazolidinone (B127357) isomer is the most explored in drug discovery. nih.govrsc.org

Synthetic strategies for modifying the oxazolidinone ring are diverse. One common approach involves the reaction of an aniline (B41778) with glycidol, followed by chiral resolution to obtain optically active oxazolidinones. nih.gov Other methods include metal-catalyzed coupling reactions between aryl halides and pre-formed oxazolidinones. mdpi.com The synthesis of oxazolidinone derivatives can also be achieved through the reaction of primary aromatic amines, aromatic carbonyl compounds, and chloroacetic acid. researchgate.net

Researchers have synthesized a wide array of oxazolidinone derivatives by introducing substituents at various positions of the ring. For example, a series of (S)-1-{3-[4-(4-benzo[d]isothiazol-3-yl-piperazin-1-yl)-3-fluoro-phenyl]-2-oxo-oxazolidin-5-yl methyl}-3-substituted derivatives have been synthesized and evaluated for their biological activity. ajrconline.org Another study focused on the synthesis of novel oxazolidinone derivatives bearing a benzo[b]thiophene moiety. asianpubs.org

Table 2: Synthetic Approaches and Modifications of the Oxazolidinone Ring

| Starting Materials | Synthetic Method | Resulting Oxazolidinone Derivative | Reference |

|---|---|---|---|

| Aniline, Glycidol | Reaction followed by chiral resolution | Optically active oxazolidinones | nih.gov |

| Aryl halides, Oxazolidinones | Metal-catalyzed coupling reactions | Aryl-substituted oxazolidinones | mdpi.com |

| Primary aromatic amines, Aromatic carbonyl compounds, Chloroacetic acid | Multi-component reaction | 5-membered heterocyclic compounds as oxazolidine-5-one derivatives | researchgate.net |

| (R)-(−)-2-Phenylglycinol, Acryloyl chlorides | Condensation reaction | Chiral acrylamides which are precursors to oxazolidines | mdpi.com |

| Isonicotinic acid hydrazide, Aldehydes, Glycolic acid | Condensation followed by cyclization | Oxazolidine derivatives | researchgate.net |

Synthesis of Hybrid Molecules Incorporating the Oxazolidinone-Benzoate Framework

The strategy of creating hybrid molecules by combining the oxazolidinone-benzoate scaffold with other pharmacophores has emerged as a powerful approach in drug discovery. This method aims to develop novel compounds with potentially synergistic or dual modes of action. nih.govmdpi.com

One notable example is the synthesis of oxazolidinone-quinolone hybrid antimicrobials. nih.gov These compounds integrate the structural features of oxazolidinones and quinolones, two distinct classes of antibacterial agents. The resulting hybrids have demonstrated improved potency against a range of pathogens, including resistant strains. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences to link the two pharmacophoric units.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating the intricate mechanisms of action of bioactive compounds. nih.gov In the context of oxazolidinone derivatives, isotopic labeling has been employed to study their interactions with biological targets and to understand their metabolic pathways. mdpi.com

The specific introduction of isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) into the this compound scaffold allows for detailed spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR). nih.gov For instance, methyl-specific isotopic labeling, where ¹³CH₃ or ¹³CHD₂ groups are introduced into a perdeuterated protein, is a crucial technique for studying the structure and dynamics of large biomolecular complexes. nih.govisotope.com

Synthetic methods have been developed to incorporate isotopes at specific positions within the molecule. For example, stereospecific isotopic labeling of methyl groups in amino acid precursors can be used to generate labeled proteins for NMR studies. researchgate.netnih.gov These labeled compounds can then be used in binding assays and mechanistic studies to provide atomic-level insights into drug-target interactions. The use of isotopically labeled substrates with recombinant enzymes allows for clearly defined reaction setups that can yield detailed mechanistic information. nih.gov

Spectroscopic and Analytical Characterization of Methyl 4 2 Oxooxazolidin 3 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for the ¹H NMR and ¹³C NMR of Methyl 4-(2-oxooxazolidin-3-yl)benzoate are not available in the searched scientific literature. The structural elucidation of this compound by NMR spectroscopy would require the analysis of chemical shifts, coupling constants, and signal integrations to confirm the connectivity and chemical environment of the protons and carbon atoms in the molecule.

Proton NMR (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration values for the distinct protons of this compound, have not been reported in the available literature.

Carbon-13 NMR (¹³C NMR) Analysis

Reported ¹³C NMR data, which would provide the chemical shifts of each unique carbon atom in the this compound structure, including the carbonyl carbons of the ester and oxazolidinone ring, and the aromatic carbons, could not be found in the reviewed sources.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

No mass spectrometry data for this compound, including the determination of its molecular weight and analysis of its fragmentation pattern to support the proposed structure, is publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectroscopic data, which would show the characteristic absorption bands (in cm⁻¹) for the functional groups present in this compound, such as the C=O stretching of the ester and the cyclic carbamate (B1207046) (oxazolidinone), and the C-O and aromatic C-H stretching vibrations, have not been documented in the searched literature.

X-ray Crystallography and Solid-State Characterization

There are no published single-crystal X-ray diffraction studies for this compound. Such studies would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information.

Single Crystal X-ray Diffraction Studies

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available as no crystallographic studies have been reported.

Powder X-ray Diffraction (PXRD) for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a pivotal technique for investigating the crystalline structure of solid materials, including the potential for polymorphism in this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. While specific PXRD data for this compound is not widely published, the principles of the technique and its application to similar molecules, such as methyl paraben (methyl 4-hydroxybenzoate), provide a framework for understanding its potential polymorphic behavior. nih.gov

Different polymorphs of a compound will produce distinct PXRD patterns, characterized by unique peak positions (in degrees 2θ) and relative intensities. These differences arise from the different arrangements of molecules in the crystal lattice. The investigation of polymorphism is critical in pharmaceutical and materials science, as different polymorphs can exhibit variations in solubility, melting point, and stability. nih.gov

Table 1: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

| 2θ Angle (°) (Form A) | Relative Intensity (%) (Form A) | 2θ Angle (°) (Form B) | Relative Intensity (%) (Form B) |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 65 | 13.1 | 100 |

| 17.0 | 80 | 18.5 | 70 |

| 21.8 | 50 | 22.4 | 60 |

| 25.6 | 95 | 26.0 | 90 |

Note: The data in this table is hypothetical and serves to illustrate the expected differences between the PXRD patterns of two potential polymorphs. Actual experimental data would be required to confirm the existence and characteristics of any polymorphs of this compound.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of synthetic compounds, as well as for the assessment of their purity. For this compound, methods such as column chromatography and High-Performance Liquid Chromatography (HPLC) are expected to be highly effective.

Column Chromatography is a preparative technique frequently used to purify organic compounds from reaction mixtures. uva.nlbeilstein-journals.org The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) passes through it. By carefully selecting the stationary and mobile phases, this compound can be separated from starting materials, byproducts, and other impurities. The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). youtube.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative-scale purification. A common mode for compounds like this compound would be Reverse-Phase HPLC (RP-HPLC). In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by injecting a solution of the sample into the HPLC system and observing the resulting chromatogram. A pure compound should ideally show a single peak at a specific retention time under defined conditions. The presence of other peaks would indicate impurities. For a related compound, Methyl 4-hydroxy benzoate (B1203000), an RP-HPLC method has been developed for its estimation in various samples. researchgate.net

Table 2: Illustrative HPLC Purity Assessment of a Synthesized Batch of this compound

| Peak Number | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.5 | 1.2 | Impurity A |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Impurity B |

Note: This data is illustrative and represents a typical output for an HPLC purity analysis. The retention times and peak areas would be specific to the analytical method and the particular sample being analyzed.

Computational and Theoretical Studies of Methyl 4 2 Oxooxazolidin 3 Yl Benzoate

Quantum Chemical Calculations (DFT, Hartree-Fock) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in analyzing the electronic structure of molecules. These calculations provide insights into molecular orbitals and charge distribution, which are crucial for understanding a compound's reactivity and properties.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. For Methyl 4-(2-oxooxazolidin-3-yl)benzoate, specific values for HOMO-LUMO energies and their energy gap have not been reported in the surveyed literature.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. While this is a standard computational analysis, specific MEP maps and detailed charge distribution analyses for this compound are not available in published studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. Such studies would be instrumental in understanding how this compound behaves in different environments, but no specific MD simulation results for this compound have been found in the literature.

Reaction Pathway and Transition State Analysis

Computational chemistry can be employed to elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states and calculating activation energies, which provides a deeper understanding of the reaction's kinetics and thermodynamics. There are no published studies detailing the theoretical analysis of reaction pathways or transition states involving this compound.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural characterization of a compound. While computational methods for predicting spectroscopic data are robust, specific predicted values for this compound are not documented in the scientific literature.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of a compound with its biological activity. These studies are vital in drug discovery and development for designing new compounds with improved properties. Although the oxazolidinone and benzoate (B1203000) moieties are present in various biologically active molecules, specific in silico SAR studies focusing on this compound have not been identified in the available literature.

Applications and Advanced Research Directions for the Oxazolidinone Benzoate Scaffold

Role in Medicinal Chemistry Research (Scaffold Potential for Drug Discovery)

The oxazolidinone-benzoate scaffold is a cornerstone in the exploration of new drug candidates due to its established presence in approved antibacterial drugs and its adaptability for targeting a wide array of biological molecules. Medicinal chemists leverage this scaffold to systematically investigate structure-activity relationships and to design compounds with improved potency, selectivity, and pharmacokinetic profiles.

Enzyme Inhibition Studies

The ability of the oxazolidinone-benzoate scaffold to interact with and inhibit the function of various enzymes is a primary focus of research. These studies are crucial in the development of targeted therapies for a range of diseases.

Bacterial Topoisomerases: Derivatives of the oxazolidinone-benzoate scaffold have been investigated as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. researchgate.netacs.orgnih.govmdpi.com These enzymes are essential for bacterial DNA replication, making them validated targets for antibiotics. A novel series of bicyclic-oxazolidinone inhibitors demonstrated potent broad-spectrum antibacterial activity. researchgate.net Structure-activity relationship (SAR) studies on various oxazolidinone derivatives have provided insights into the structural requirements for potent inhibition. nih.gov

HIV-1 Reverse Transcriptase: The oxazolidinone scaffold has been explored for its potential to inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the life cycle of the human immunodeficiency virus. nih.govucl.ac.ukmdpi.com While specific studies on Methyl 4-(2-oxooxazolidin-3-yl)benzoate are not prominent, related structures have been investigated. For instance, oxazole-benzenesulfonamide derivatives have been shown to inhibit the interaction of HIV-1 RT with cellular factors essential for viral replication. nih.gov

HIV-1 Protease: Research has been conducted on incorporating the oxazolidinone scaffold into molecules designed to inhibit HIV-1 protease, another critical viral enzyme. These studies, however, have not specifically focused on the this compound structure but rather on more complex derivatives.

PI3K (Phosphoinositide 3-kinase): The PI3K pathway is a significant target in cancer therapy, and various heterocyclic scaffolds have been explored for their inhibitory potential. researchgate.netnih.govnih.gov While direct studies on this compound as a PI3K inhibitor are not readily available, the broader class of oxazolidinone-containing compounds has been considered in the design of kinase inhibitors. researchgate.net

Receptor Agonism/Antagonism Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of drug action. The oxazolidinone-benzoate scaffold has been evaluated for its ability to modulate the activity of certain receptors.

PPAR Receptors: Peroxisome proliferator-activated receptors (PPARs) are involved in the regulation of metabolism and are targets for drugs used to treat metabolic disorders. nih.gov While there is no specific evidence of this compound acting on PPAR receptors, the general structural features of such scaffolds are of interest in the design of receptor modulators. nih.gov

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

SAR studies are fundamental to medicinal chemistry, providing a systematic understanding of how chemical structure correlates with biological activity. For the oxazolidinone scaffold, extensive SAR studies have been conducted, particularly in the context of antibacterial agents targeting bacterial ribosomes and topoisomerases. acs.orgnih.govmdpi.comnih.gov These studies have elucidated the importance of specific substituents on both the oxazolidinone and the aromatic rings for potency and spectrum of activity. For example, modifications at the 5-position of the oxazolidinone ring have been shown to significantly impact antibacterial efficacy. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

To understand the molecular basis of their activity, computational methods like molecular docking are employed to predict and analyze the binding of oxazolidinone-benzoate derivatives to their biological targets. researchgate.netnih.govflinders.edu.auunibo.it Docking studies have been used to visualize the interactions of oxazolidinone compounds with the active sites of enzymes like bacterial topoisomerases and the ribosomal peptidyl transferase center. researchgate.netunibo.it These analyses help in rationalizing observed SAR data and in guiding the design of new analogs with improved binding affinity and selectivity. For instance, docking studies of linezolid (B1675486) analogues have provided insights into their binding to the bacterial ribosome. unibo.it

In Vitro Biological Activity Screening

The oxazolidinone-benzoate scaffold and its derivatives are routinely subjected to a battery of in vitro assays to determine their biological activity against various pathogens and cell lines.

Antibacterial Activity: This is the most well-documented activity for the oxazolidinone class of compounds. Numerous studies have reported the in vitro antibacterial activity of various oxazolidinone derivatives against a wide range of Gram-positive bacteria, including resistant strains. researchgate.net

Antitubercular Activity: The potential of oxazolidinone-containing compounds against Mycobacterium tuberculosis has been an area of active research. While specific data for this compound is limited, the general scaffold is considered promising for the development of new antitubercular agents.

Anthelmintic Activity: Some studies have explored the anthelmintic potential of oxazolidinone derivatives, indicating a broader spectrum of biological activity for this scaffold beyond antibacterial effects.

| Activity | Target Organism/Enzyme | Key Findings | Reference Compound(s) |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria (e.g., S. aureus) | Potent inhibition of bacterial growth. | Linezolid and related oxazolidinones |

| Enzyme Inhibition | Bacterial Topoisomerase IV | Inhibition of enzyme activity, crucial for DNA replication. | Bicyclic-oxazolidinone derivatives |

| Antiviral | HIV-1 Reverse Transcriptase | Inhibition of enzyme-cofactor interaction. | Oxazole-benzenesulfonamides |

In Vitro Metabolic Stability Studies

| Assay Type | Test System | Purpose | General Outcome for Oxazolidinones |

|---|---|---|---|

| Metabolic Stability | Human Liver Microsomes | To determine the rate of phase I metabolism. | Variable, dependent on specific substitutions. |

| Metabolic Stability | Rat Liver Microsomes | To assess inter-species differences in metabolism. | Often used for preclinical species comparison. |

Applications in Materials Science and Polymer Chemistry

The oxazolidinone-benzoate scaffold, exemplified by this compound, presents intriguing possibilities for the development of novel materials and polymers. The inherent rigidity of the dual-ring structure, combined with the reactive potential of the ester group, makes this scaffold a candidate for creating polymers with unique thermal and mechanical properties. While specific research on this compound in this domain is emerging, the broader class of N-aryl-substituted oxazolidinones has been recognized for its potential as building blocks for polymerization. rsc.org

Monomer Synthesis for Advanced Polymer Architectures

The structure of this compound allows for its potential functionalization into a monomer for polymerization. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to a more reactive species like an acid chloride or coupled with a vinyl-containing alcohol to introduce a polymerizable group. For instance, N-vinyl-X-alkyl-2-oxazolidinone monomers have been shown to undergo polymerization through various methods, including bulk, solution, and emulsion polymerization. google.com This suggests that a vinyl-functionalized derivative of the oxazolidinone-benzoate scaffold could similarly act as a monomer.

The synthesis of linear poly(oxazolidin-2-one)s has been achieved through the cooperative catalysis of N-heterocyclic carbenes and simple Lewis acids, starting from diepoxides and diisocyanates. acs.org This demonstrates the versatility of the oxazolidinone ring in forming polymer backbones. While this method does not directly involve a monomer with the precise structure of this compound, it highlights the chemical robustness of the oxazolidinone moiety in polymerization reactions.

Below is an interactive data table summarizing potential polymerization strategies for oxazolidinone-based monomers.

| Polymerization Method | Monomer Type | Potential Polymer Architecture | Key Features |

| Free Radical Polymerization | Vinyl-functionalized oxazolidinone-benzoate | Linear or cross-linked polymers | Well-established method, versatile |

| Ring-Opening Polymerization | Functionalized oxazolidinone | Poly(ester-amide)s or other copolymers | Control over polymer microstructure |

| Step-Growth Polymerization | Di-functionalized oxazolidinone-benzoate | Linear poly(oxazolidin-2-one)s | High molecular weight polymers |

Development of Functional Materials Utilizing the Scaffold

The unique chemical structure of the oxazolidinone-benzoate scaffold can be leveraged to create functional materials with tailored properties. The polarity and hydrogen bonding capabilities of the oxazolidinone ring can influence the solubility and intermolecular interactions of resulting polymers. Poly(2-oxazoline)s, which share structural similarities, are known for their biocompatibility and are being explored for biomedical applications. frontiersin.orgmdpi.commdpi.com This suggests that polymers derived from the oxazolidinone-benzoate scaffold could also exhibit interesting surface properties and biocompatibility.

The development of functional polymers often involves post-polymerization modification. The ester group in polymers derived from this compound could serve as a handle for attaching other functional molecules, such as fluorescent dyes, cross-linking agents, or bioactive compounds. For example, poly(2-isopropenyl-2-oxazoline) has been used as a platform for creating functional materials through the ring-opening addition reaction of the oxazolidinone ring with carboxylic acids. mdpi.com

Contribution to Green Chemistry Methodologies in Organic Synthesis

The synthesis of the oxazolidinone scaffold has been a focus of green chemistry research, aiming to develop more sustainable and environmentally friendly methods. rsc.orgresearchgate.netmdpi.com Traditional methods for synthesizing oxazolidinones often involve hazardous reagents and harsh reaction conditions. nih.gov

Recent advancements have focused on the use of greener solvents and catalysts. One notable approach involves a three-component reaction of epoxides, amines, and dimethyl carbonate using a ternary deep eutectic solvent (DES). researchgate.net This method is advantageous due to the biodegradable and low-toxicity nature of DESs. Another green approach utilizes a recyclable CuBr/ionic liquid system for the reaction of propargylic alcohols, 2-aminoethanols, and carbon dioxide. mdpi.com This system is highly efficient, requiring only a small amount of catalyst and operating under mild conditions.

The following table details various green synthesis approaches for the oxazolidinone ring.

| Green Chemistry Approach | Reactants | Catalyst/Solvent | Key Advantages |

| Deep Eutectic Solvent (DES) mediated synthesis | Epoxides, amines, dimethyl carbonate | Ternary DES | Biodegradable, low toxicity, recyclable |

| Ionic Liquid (IL) catalyzed synthesis | Propargylic alcohols, 2-aminoethanols, CO2 | CuBr/Ionic Liquid | High efficiency, mild conditions, recyclable catalyst |

| Organocatalysis | Epoxides, isocyanates | Tetraarylphosphonium salts | Metal-free, high regioselectivity |

These methodologies provide a more sustainable pathway to the oxazolidinone core, which is a key component of this compound.

Role as a Precursor or Intermediate in the Synthesis of Other Complex Organic Molecules

The oxazolidinone ring is a versatile scaffold in organic synthesis, often serving as a key intermediate in the construction of more complex molecules. rsc.org N-aryl-substituted oxazolidinones, in particular, are valuable precursors in medicinal chemistry. nih.gov While much of the focus has been on pharmaceutical applications, the chemical reactivity of this scaffold lends itself to a broader range of organic transformations.

The oxazolidinone moiety can be used to control stereochemistry in asymmetric synthesis. The rigid ring structure can direct the approach of reagents, leading to the formation of specific stereoisomers. This is particularly important in the synthesis of natural products and other biologically active compounds.

Furthermore, the oxazolidinone ring can be cleaved under specific conditions to reveal other functional groups. This "unmasking" strategy allows for the introduction of sensitive functionalities late in a synthetic sequence. For example, the oxazolidinone can be hydrolyzed to an amino alcohol, which can then be further elaborated. The synthesis of various N-aryl-oxazolidinones from N-aryl-carbamates and epichlorohydrin (B41342) highlights the utility of this scaffold as a building block. researchgate.net

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Findings

The current body of research on oxazolidinone-benzoates is largely anchored by the success of the antibiotic Linezolid (B1675486). orientjchem.orgderpharmachemica.com The N-aryl-2-oxazolidinone structure is a well-established pharmacophore critical for antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. rsc.orgnih.gov Key findings in the field consistently highlight that the specific stereochemistry of the oxazolidinone ring and the nature of the substituents on the attached phenyl ring are paramount for biological activity. researchgate.net

Methyl 4-(2-oxooxazolidin-3-yl)benzoate itself is primarily recognized as a key intermediate in the synthesis of more complex oxazolidinone antibiotics. Its structure provides a foundational template for introducing diverse functional groups. The synthesis of such intermediates has been refined over the years, with various methods developed to construct the core oxazolidinone ring and attach the substituted phenyl group. organic-chemistry.orgresearchgate.net Research has demonstrated that compounds like this compound are valuable precursors for creating libraries of derivatives to probe structure-activity relationships (SAR). nih.gov These SAR studies have been instrumental in the development of second-generation oxazolidinones like Tedizolid, which offer improved potency and safety profiles. nih.gov

Emerging Trends and Challenges in Oxazolidinone-Benzoate Chemistry and its Applications

Despite the clinical success of oxazolidinones, several challenges and emerging trends are shaping the future of this chemical class. A primary concern is the rise of bacterial resistance. ncf.edunih.gov Although resistance to linezolid was initially slow to emerge, resistant strains of pathogens like Staphylococcus aureus and enterococci are now a growing problem. researchgate.net This has spurred a trend towards designing novel oxazolidinone-benzoate derivatives that can overcome existing resistance mechanisms. nih.gov

Current research trends are focused on several key areas:

Broadening the Spectrum: A significant challenge has been the limited activity of most oxazolidinones against Gram-negative bacteria. nih.gov Emerging research aims to modify the oxazolidinone-benzoate scaffold to enhance penetration through the outer membrane of Gram-negative pathogens or to inhibit their specific cellular targets. nih.gov

Mitigating Toxicity: A notable challenge associated with long-term oxazolidinone therapy is the risk of myelosuppression and other toxicities. tandfonline.com A major trend involves the strategic modification of the molecular structure to reduce these off-target effects while preserving antibacterial efficacy. tandfonline.com

Hybrid Molecules: There is a growing interest in creating hybrid molecules that conjugate the oxazolidinone-benzoate core with other pharmacophores, such as fluoroquinolones or nitroimidazoles. researchgate.netmdpi.com This approach aims to create agents with dual mechanisms of action, potentially enhancing activity and reducing the likelihood of resistance development.

Exploring New Therapeutic Areas: While primarily known for their antibacterial properties, the oxazolidinone scaffold is being investigated for other therapeutic applications, including antituberculosis, anticancer, and anti-inflammatory agents. rsc.orgrsc.org This diversification represents a significant emerging trend in the field.

The synthesis of these increasingly complex molecules presents its own set of challenges, requiring innovative and efficient chemical strategies to achieve the desired structures in good yields and with high purity. organic-chemistry.org

Potential Avenues for Future Academic Investigation and Interdisciplinary Collaborations

The future of oxazolidinone-benzoate chemistry is rich with opportunities for further investigation and collaboration across scientific disciplines. For a foundational molecule like this compound, future academic work could focus on developing more sustainable and scalable synthetic routes, perhaps utilizing green chemistry principles or novel catalytic systems.

Key avenues for future research include:

Advanced SAR Studies: A deeper, more systematic exploration of substitutions on both the benzoate (B1203000) ring and the oxazolidinone core is warranted. This could involve creating extensive libraries of analogues derived from intermediates like this compound for high-throughput screening.

Mechanism of Resistance Studies: Interdisciplinary collaborations between chemists, microbiologists, and structural biologists are crucial to fully elucidate the molecular mechanisms of resistance. Understanding how bacteria evolve to resist these drugs will enable the rational design of next-generation compounds that can evade these mechanisms.

Computational Chemistry and Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can accelerate the discovery process. nih.gov Collaborations with computational chemists can help predict the binding affinity of novel derivatives to the bacterial ribosome and identify structures with a higher probability of success, thereby streamlining synthetic efforts.

New Delivery Systems: Research into novel drug delivery systems, such as nanoparticles or targeted conjugates, could help improve the pharmacokinetic properties of oxazolidinone drugs, enhance their delivery to the site of infection, and potentially reduce systemic toxicity. nih.gov

The journey of the oxazolidinone-benzoate scaffold from a simple chemical intermediate to a clinically vital antibiotic is a testament to the power of medicinal chemistry. The continued exploration of this chemical space, driven by interdisciplinary collaboration and innovative synthetic strategies, holds immense promise for addressing the pressing global challenge of infectious diseases and expanding into new therapeutic frontiers.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-(2-oxooxazolidin-3-yl)benzoate and its derivatives?

- Methodological Answer : The synthesis often involves visible-light-promoted reactions or coupling strategies. For example, visible-light-mediated oxo-sulfonylation of ynamides with sulfonic acids has been used to introduce sulfonyl groups at the oxazolidinone moiety, achieving yields up to 37% under optimized conditions . Esterification and amide coupling reactions using reagents like HBTU/DIPEA in DMF are also effective for derivative synthesis, with yields ranging from 18% to 97% depending on substituents . Key steps include protecting group strategies for the oxazolidinone ring and purification via silica gel chromatography.

Q. How are physicochemical properties such as logP and melting point determined for this compound?

- Methodological Answer : Experimental logP values are typically measured using reversed-phase HPLC, while melting points are determined via differential scanning calorimetry (DSC) or capillary methods. For example, derivatives of this compound exhibit:

| Property | Experimental Value | Method/Reference |

|---|---|---|

| logP | 1.604 | HPLC |

| Boiling Point | 297.031°C | Simulated calculation |

| Density | 1.105 g/cm³ | Pycnometry |

Computational tools like Molinspiration or ACD/Labs software complement experimental data for property prediction .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H NMR of (E)-1-(2-oxooxazolidin-3-yl)-2-phenylvinyl 4-methylbenzenesulfonate confirms regioselectivity via vinyl proton splitting patterns (δ 5.97 ppm, singlet) . HRMS with electrospray ionization (ESI) validates molecular ions (e.g., [M+H]+ 360.0906 ). Purity is assessed using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 37% vs. 69% ) often arise from reaction variables like catalyst loading, solvent polarity, or light intensity in photochemical methods. Systematic optimization via design of experiments (DoE) or high-throughput screening can identify critical parameters. For example, increasing DIPEA equivalents from 1.5 to 3.0 improves coupling efficiency in amide synthesis . Reaction monitoring via TLC or in-situ IR spectroscopy helps pinpoint incomplete conversions.

Q. How can X-ray crystallography and computational refinement tools like SHELX be applied to confirm the structure of novel derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles, critical for confirming oxazolidinone ring geometry. For example, in (E)-1-(2-oxooxazolidin-3-yl)-2-phenylvinyl tosylate, SHELXL refinement confirmed C–O bond lengths of 1.21 Å, consistent with carbonyl groups . Challenges like crystal twinning are addressed using twin refinement protocols in SHELXL . Pre-refinement steps include data collection at low temperature (100 K) to minimize thermal motion artifacts.

Q. What experimental approaches are recommended for assessing the stability of this compound under physiological conditions?

- Methodological Answer : Stability studies in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) involve incubating the compound at 37°C and analyzing degradation via HPLC. For example, tert-butyl derivatives of oxazolidinones showed instability in SGF (pH 1.2), with degradation products identified via LC-MS . Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life, while Arrhenius plots extrapolate degradation kinetics.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

- Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., halogens, methyl groups) at the benzoate or oxazolidinone moieties. For instance, replacing the phenyl group with a 4-fluorophenyl enhanced antibacterial activity in quinolone derivatives . Biological assays (e.g., MIC tests for antimicrobial activity) are paired with computational docking (AutoDock Vina) to correlate substituent effects with target binding affinities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties across studies?

- Methodological Answer : Discrepancies in properties like logP or melting points often stem from measurement techniques (e.g., experimental vs. computational). Researchers should cross-validate data using multiple methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.